molecular formula C10H6F6N4OS B1363450 5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 175203-36-8

5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B1363450
CAS RN: 175203-36-8
M. Wt: 344.24 g/mol
InChI Key: LQPGMZRJIRKDEN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are often used as scaffolds in the development of antitumor agents .


Synthesis Analysis

Various synthesis pathways have been developed for the preparation and post-functionalization of pyrazolo[1,5-a]pyrimidines . For instance, one method involves the use of β,β-difluoro peroxides as 1,3-bis-electrophiles .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified by varying the substituents, which can significantly affect their intramolecular charge transfer (ICT) ability . This variation in ICT ability is responsible for the tunable fluorescence emission of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring. For example, the use of β,β-difluoro peroxides as 1,3-bis-electrophiles allows for the selective preparation of 5,7-disubstituted fluorescent pyrazolo[1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines exhibit significant photophysical properties, including a large window of tunable emission wavelength that covers most of the visible spectrum (400 nm to 800 nm) .

Scientific Research Applications

Heat-Resistant Explosives

This compound’s structural similarity to pyrazolo[1,5-a]pyrimidine derivatives makes it a candidate for the development of heat-resistant explosives . These explosives are designed to withstand extreme temperatures without degradation, which is crucial for both military and industrial applications .

Synthesis of Fused-Ring Energetic Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is utilized in synthesizing novel fused-ring energetic compounds. These compounds exhibit excellent thermal stability and detonation performance, making them suitable for applications requiring high-energy materials .

Palladium-Catalyzed Reactions

The compound serves as a precursor in palladium-catalyzed reactions to synthesize various heterocycles. This method is significant for creating compounds with potential applications in pharmaceuticals and materials science .

Anticancer Research

Derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment. This compound could be a key player in the design of new anticancer drugs .

Fluorophore Development

Pyrazolo[1,5-a]pyrimidines-based fluorophores are valuable for studying intracellular processes and developing chemosensors. The compound’s structure allows for tunable photophysical properties, which is advantageous for optical applications .

Antimicrobial and Antifungal Agents

The compound’s framework is used to create derivatives that exhibit antimicrobial and antifungal properties. These derivatives can inhibit specific enzymes like succinate dehydrogenase, which is essential for the survival of pathogenic organisms .

Enzyme Inhibition for Disease Treatment

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their enzyme inhibitory effects, which can lead to the development of treatments for diseases where enzyme regulation is a therapeutic strategy .

Material Science Applications

Due to its structural properties, this compound can contribute to the synthesis of materials with specific characteristics, such as enhanced stability or unique electronic properties, which are valuable in material science .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines are promising. Their significant photophysical properties and potential medicinal applications have led to an increased interest in the development of new synthetic routes and applications for these compounds .

properties

IUPAC Name

2-methylsulfanyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N4OS/c1-22-8-5(6(17)21)7-18-3(9(11,12)13)2-4(10(14,15)16)20(7)19-8/h2H,1H3,(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGMZRJIRKDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC(=NC2=C1C(=O)N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371175
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

175203-36-8
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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